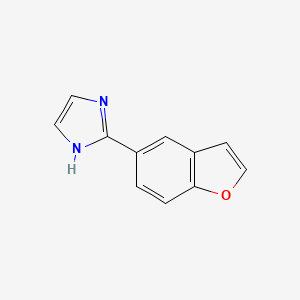

2-(1-benzofuran-5-yl)-1H-imidazole

概要

説明

2-(1-benzofuran-5-yl)-1H-imidazole is a heterocyclic compound that combines the structural features of benzofuran and imidazole. Benzofuran is known for its presence in various natural products and its significant biological activities, while imidazole is a core structure in many biologically active molecules. The combination of these two moieties in a single compound can result in unique chemical and biological properties.

作用機序

Target of Action

Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been found to be efficient antimicrobial agents .

Mode of Action

It is known that benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biological activities, making it a privileged structure in the field of drug discovery .

Pharmacokinetics

It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to have a wide array of biological activities .

Action Environment

It is known that benzofuran derivatives have been used in diverse fields of therapy .

They have been used in the treatment of various diseases and have been found to be efficient antimicrobial agents .

生化学分析

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown inhibitory effects on Src kinase .

Cellular Effects

The cellular effects of 2-(1-Benzofuran-5-yl)-1H-imidazole are yet to be fully elucidated. Related benzofuran compounds have been reported to exhibit various effects on cells. For example, some benzofuran derivatives have shown inhibitory effects against S. aureus and E. coli .

Molecular Mechanism

It is known that benzofuran derivatives can interact with various biomolecules at the molecular level . For instance, some benzofuran derivatives have been found to inhibit Src kinase .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related benzofuran compounds have been studied for their effects over time. For instance, some benzofuran derivatives have shown sustained stimulant-like effects in rats .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Related benzofuran compounds have been studied for their dosage effects. For instance, some benzofuran derivatives have shown potent effects in rats at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Related benzofuran compounds have been studied for their involvement in metabolic pathways. For instance, some benzofuran derivatives have been found to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related benzofuran compounds have been studied for their transport and distribution. For instance, some benzofuran derivatives have been found to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related benzofuran compounds have been studied for their subcellular localization. For instance, some benzofuran derivatives have been found to interact with various compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-5-yl)-1H-imidazole typically involves the construction of the benzofuran ring followed by the formation of the imidazole ring. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate can then be reduced to the corresponding amine, which is subsequently reacted with glyoxal and ammonium acetate to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(1-benzofuran-5-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives of the benzofuran or imidazole rings.

Reduction: Reduced derivatives, such as amines from nitro groups.

Substitution: Alkylated or acylated derivatives of the imidazole ring.

科学的研究の応用

Medicinal Chemistry Applications

2-(1-benzofuran-5-yl)-1H-imidazole has shown potential in drug discovery and development due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity

Case studies have reported that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, research indicates that this compound derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted its effectiveness against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. The compound has been tested against various bacterial strains and has shown promising results, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Synthesis of Novel Compounds

Researchers have utilized this compound in the synthesis of novel heterocyclic compounds with enhanced biological activities. For example, it has been employed in the synthesis of new anti-inflammatory agents, demonstrating its utility in creating compounds with specific pharmacological profiles .

Material Science Applications

In material science, this compound is explored for its potential use in developing advanced materials.

Conductive Polymers

The compound has been investigated for incorporation into conductive polymers due to its electron-rich imidazole ring. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Studies indicate that polymers containing imidazole units exhibit improved conductivity and stability compared to traditional materials .

類似化合物との比較

Similar Compounds

Benzofuran derivatives: Compounds containing the benzofuran ring, known for their diverse biological activities.

Imidazole derivatives: Compounds containing the imidazole ring, widely used in pharmaceuticals and agrochemicals.

Uniqueness

2-(1-benzofuran-5-yl)-1H-imidazole is unique due to the combination of benzofuran and imidazole moieties in a single molecule. This structural feature can result in enhanced or novel biological activities compared to compounds containing only one of these rings .

生物活性

2-(1-benzofuran-5-yl)-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a benzofuran moiety fused with an imidazole ring, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism involves the modulation of key signaling pathways, such as the AKT pathway, leading to reduced cell viability and induction of apoptosis .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 16.4 | Inhibition of PLK1 signaling |

| MCF7 (Breast) | 20.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 18.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance:

- Inhibition of Kinases : The compound has been shown to inhibit serine-threonine kinases, which are crucial for cell cycle progression and survival in cancer cells .

- Disruption of Protein Interactions : It interferes with protein-protein interactions critical for cancer cell survival, such as those involving the LEDGF/p75 protein in HIV-infected cells .

Case Studies

One notable study involved the use of this compound in a murine model of lung cancer. Treatment with the compound resulted in a significant reduction in tumor size without notable side effects, indicating its potential as a therapeutic agent .

特性

IUPAC Name |

2-(1-benzofuran-5-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGMQBFAKHHLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C3=NC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。